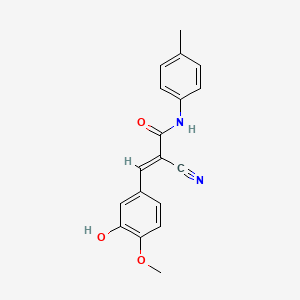

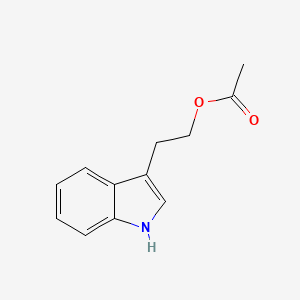

(E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(4-methylphenyl)prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(4-methylphenyl)prop-2-enamide, also known as CAY10471, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications.

Scientific Research Applications

Synthesis and Derivatives

A significant focus in research involving (E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(4-methylphenyl)prop-2-enamide has been on its synthesis and derivatives. For example, a study described a new synthesis of Entacapone, a closely related compound, demonstrating the versatility of (E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(4-methylphenyl)prop-2-enamide in the creation of pharmacologically relevant substances. This synthesis showcased a novel method for amine-mediated demethylation leading to a key intermediate for Entacapone, highlighting the compound's utility in drug synthesis processes. Additionally, this work expanded the understanding of demethylation reactions under mild conditions, offering insights into the synthesis of similar compounds with potential applications in treating diseases like tuberculosis and dengue (Harisha et al., 2015).

Molecular Interactions and Structural Analysis

Research on (E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(4-methylphenyl)prop-2-enamide and its analogs has also extended to the study of molecular interactions, such as hydrogen bonding and crystal packing. Studies have provided detailed insights into how these interactions influence the properties and stability of the compound and its derivatives. For instance, an examination of leflunomide metabolite analogs revealed intricate hydrogen-bonding networks and crystal packing, shedding light on the structural aspects that contribute to the compound's activity and stability (Ghosh et al., 2000).

Photophysical Properties

The photophysical properties of (E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(4-methylphenyl)prop-2-enamide derivatives have been explored, with research demonstrating how structural modifications affect these properties. For example, derivatives have been synthesized to investigate their luminescence and mechanofluorochromic properties, indicating potential applications in materials science and sensor technology. Such studies offer a foundation for developing new materials with tailored optical properties for various technological applications (Song et al., 2015).

Corrosion Inhibition

Another interesting application area is the use of (E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(4-methylphenyl)prop-2-enamide derivatives as corrosion inhibitors. Research has demonstrated their efficacy in protecting metals against corrosion in acidic environments. This suggests potential industrial applications in materials science and engineering, particularly in the development of more durable materials and coatings (Abu-Rayyan et al., 2022).

properties

IUPAC Name |

(E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(4-methylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-12-3-6-15(7-4-12)20-18(22)14(11-19)9-13-5-8-17(23-2)16(21)10-13/h3-10,21H,1-2H3,(H,20,22)/b14-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGGJBADVNCBQLX-NTEUORMPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)OC)O)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC(=C(C=C2)OC)O)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(4-methylphenyl)prop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-((4-ethylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2737423.png)

![6-(4-Chlorophenyl)-2-[1-(1-methyltriazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2737427.png)

![4-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2737428.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2737429.png)

![[6-Chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl 4-formylbenzoate](/img/structure/B2737443.png)

![2-[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one](/img/structure/B2737444.png)